

# 4-Amino-6-bromopyrimidine physical and chemical properties

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## Compound of Interest

Compound Name: 4-Amino-6-bromopyrimidine

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## An In-depth Technical Guide to 4-Amino-6-bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Amino-6-bromopyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structure, properties, synthesis, and reactivity, offering a valuable resource for researchers working with this pyrimidine derivative.

## Core Physical and Chemical Properties

**4-Amino-6-bromopyrimidine** is a substituted pyrimidine with the molecular formula  $C_4H_4BrN_3$ . [1][2] Its structure features a pyrimidine ring substituted with an amino group at position 4 and a bromine atom at position 6. The presence of these functional groups imparts specific reactivity and potential for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

A summary of its key physical and chemical properties is presented in the table below. It is important to note that while some properties like boiling point are reported, experimental data for melting point and detailed solubility are not readily available in the reviewed literature.

Property	Value	Citation(s)
Molecular Formula	C <sub>4</sub> H <sub>4</sub> BrN <sub>3</sub>	[1][2]
Molecular Weight	174.00 g/mol	[3]
CAS Number	1159818-57-1	[1]
Appearance	White to off-white crystalline solid (typical)	[1]
Boiling Point	303.2 °C at 760 mmHg	[2][3]
Melting Point	Not experimentally determined in reviewed literature.	
Solubility	Soluble in water and various organic solvents.	[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C.	[1]

## Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Amino-6-bromopyrimidine**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry, are not extensively reported in the public domain. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amino group. The amino protons typically appear as a broad singlet.[4][5]
- <sup>13</sup>C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be affected by the attached functional groups.[6]

## 2.2. Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-6-bromopyrimidine** is expected to exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3100-3500  $\text{cm}^{-1}$ ), C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Br stretching vibration.<sup>[7]</sup>

## 2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.00 g/mol). The isotopic pattern of the molecular ion, with characteristic M and M+2 peaks in an approximate 1:1 ratio, would confirm the presence of a single bromine atom.<sup>[8]</sup>

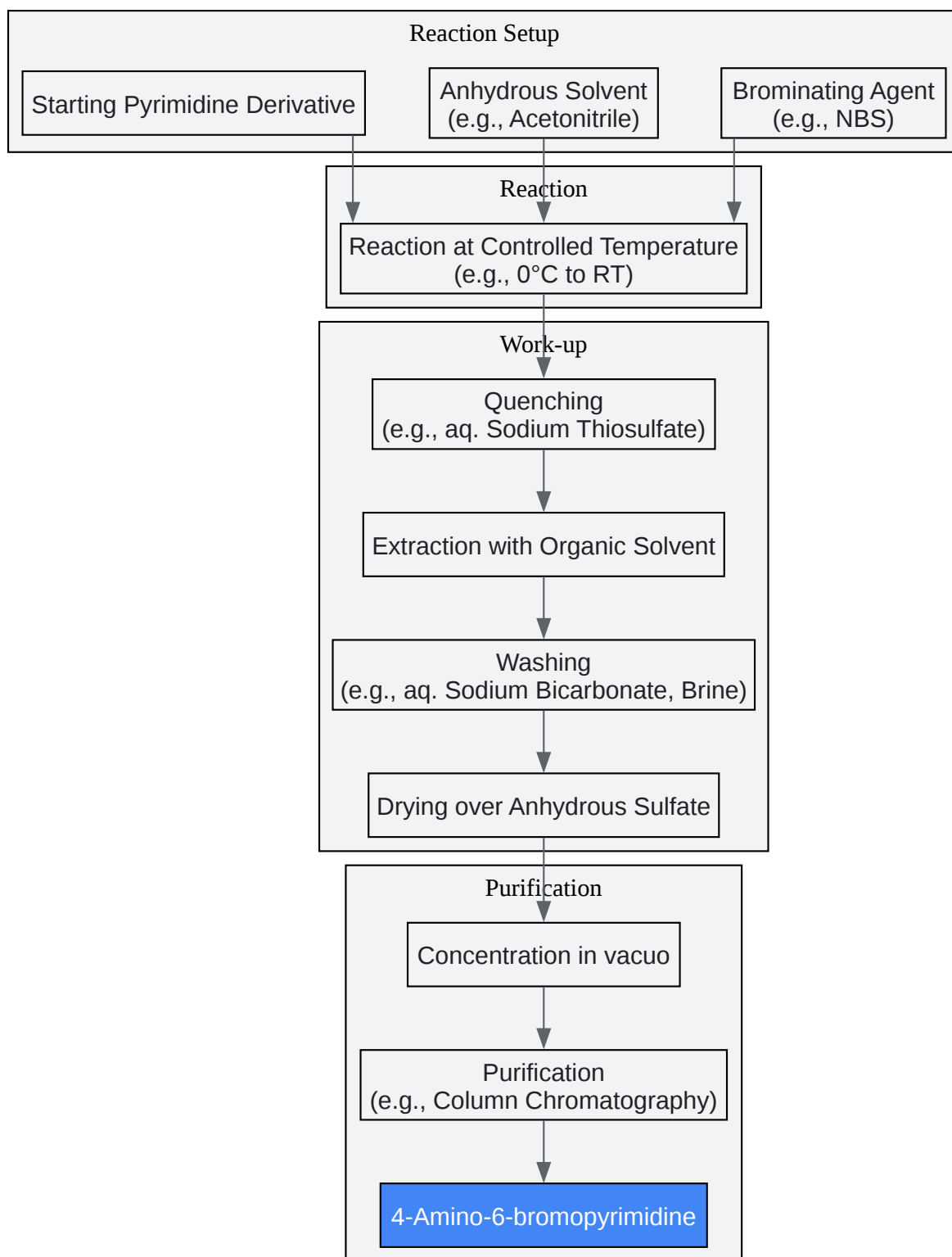
# Synthesis and Reactivity

## 3.1. Synthesis

A specific, detailed experimental protocol for the synthesis of **4-Amino-6-bromopyrimidine** is not readily available in the reviewed literature. However, a general one-pot method for the synthesis of 4-bromopyrimidines has been described, which could potentially be adapted for this compound. This method involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.<sup>[7][9]</sup>

The general procedure involves stirring the reactants in a saturated solution of dry hydrogen bromide in 1,4-dioxane. The product is then typically isolated by precipitation in ice water followed by filtration and purification by recrystallization.<sup>[7][9]</sup>

A generalized workflow for the synthesis of a brominated aminopyrimidine is depicted below.



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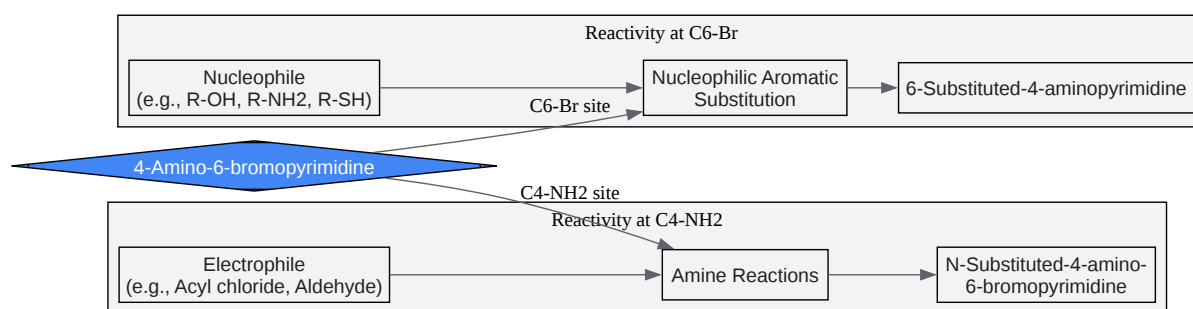
A general workflow for the synthesis of a brominated aminopyrimidine.

### 3.2. Chemical Reactivity

The chemical reactivity of **4-Amino-6-bromopyrimidine** is dictated by the pyrimidine ring and its substituents.

- **Nucleophilic Aromatic Substitution:** The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.<sup>[1]</sup>
- **Reactions of the Amino Group:** The amino group at the 4-position can undergo typical reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds.<sup>[1]</sup>
- **Electrophilic Substitution:** The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. However, the activating amino group can direct electrophiles to certain positions on the ring.<sup>[4]</sup>

The logical relationship of its reactivity is illustrated in the following diagram.



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Reactivity of **4-Amino-6-bromopyrimidine**.

## Biological Activity

While specific biological activity for **4-Amino-6-bromopyrimidine** has not been detailed in the reviewed literature, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.<sup>[2][3][5][10]</sup> Brominated pyrimidines, in particular, have been investigated for their potential as therapeutic agents.<sup>[11]</sup> The presence of the amino and bromo substituents on the pyrimidine ring makes **4-Amino-6-bromopyrimidine** an interesting candidate for biological screening and as a precursor for the synthesis of novel bioactive molecules.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and spectroscopic characterization of **4-Amino-6-bromopyrimidine** are not currently available in the public scientific literature. The following are generalized protocols based on standard laboratory techniques for similar compounds.

### 5.1. General Protocol for Spectroscopic Analysis

- NMR Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ , CDCl $_3$ ) in an NMR tube.
  - Acquisition: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a standard NMR spectrometer. For  $^1H$  NMR, a sufficient number of scans should be used to obtain a good signal-to-noise ratio. For  $^{13}C$  NMR, a larger number of scans will be necessary due to the low natural abundance of the  $^{13}C$  isotope.<sup>[5]</sup>
- IR Spectroscopy:
  - Sample Preparation: Prepare the sample as a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
  - Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400  $cm^{-1}$ ).<sup>[7]</sup>
- Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).[8]

## Conclusion

**4-Amino-6-bromopyrimidine** is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While basic physical and chemical data are available, a comprehensive experimental characterization, including a detailed synthesis protocol and complete spectroscopic data, is still needed to fully exploit its potential in research and drug development. This guide serves as a foundational resource, summarizing the current knowledge and highlighting areas for future investigation.

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